molecular formula C12H9N3O4S2 B2647443 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941868-97-9

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2647443
CAS No.: 941868-97-9
M. Wt: 323.34
InChI Key: WQIKPJLEHPQPPF-UHFFFAOYSA-N
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Description

N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylsulfonyl group at the 6-position and an isoxazole-5-carboxamide moiety at the 2-position. This structural combination confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in kinase inhibition or antimicrobial activity, as inferred from analogs in the provided evidence .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S2/c1-21(17,18)7-2-3-8-10(6-7)20-12(14-8)15-11(16)9-4-5-13-19-9/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIKPJLEHPQPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. One common method involves the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole core . The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.

The isoxazole ring is often synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene . The final step involves coupling the benzo[d]thiazole and isoxazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents or nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of nitro groups yields amines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of isoxazole compounds exhibit potent anticancer properties. Specifically, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the effects of several isoxazole derivatives, including those similar to this compound, on human cancer cell lines such as Colo205, U937, MCF7, and A549. The compound exhibited significant cytotoxicity, particularly against the Colo205 cell line, with an IC50 value ranging from 5.04 to 13 μM. The mechanism of action involved G2/M cell cycle arrest and apoptosis induction through the modulation of mitochondrial proteins like Bcl-2 and Bax, leading to caspase activation .

Cell Line IC50 Value (μM) Mechanism
Colo2055.04 - 13G2/M arrest, apoptosis
U937Not specifiedNot specified
MCF7Not specifiedNot specified
A549Not specifiedNot specified

Antitubercular Properties

The compound also shows promise as an antitubercular agent. The rise of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents.

Case Study: Antitubercular Activity

A series of substituted isoxazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among these, compounds structurally related to this compound demonstrated high inhibitory activity against both susceptible and resistant strains of M. tuberculosis, with minimal inhibitory concentrations (MIC) indicating effective potential for treating tuberculosis .

Compound MIC (μg/mL) Activity
N-phenyl-5-(2-(p-tolylamino)...Low MICHigh activity against Mtb
N-(pyridin-2-yl)-5-(2-(p-tolylamino)...Low MICHigh activity against Mtb

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its therapeutic potential.

Biochemical Pathways

The anticancer effects are primarily mediated through the induction of apoptosis via mitochondrial pathways. Increased levels of p53 protein were observed in treated cells, suggesting a role in DNA damage response and cell cycle regulation. Additionally, the balance between pro-apoptotic and anti-apoptotic proteins was disrupted, leading to enhanced apoptotic signaling .

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can interact with active sites of enzymes, inhibiting their activity. The isoxazole ring may also play a role in binding to specific receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Modifications

The compound’s benzo[d]thiazole core is shared with other derivatives in the evidence, but substituent variations critically influence activity:

Compound Core Structure Key Substituents Reported Activity
N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide Benzo[d]thiazole 6-methylsulfonyl; 2-isoxazole-5-carboxamide Hypothesized kinase inhibition*
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole 4-methyl; 5-carboxamide; 2-pyridinyl Kinase inhibition (IC₅₀: 0.2–5 μM)
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Benzo[d]thiazole 6-methoxy; 2-nitrobenzamide; triazole Antimicrobial (MIC: 4–16 μg/mL)

Research Findings and Limitations

Key Observations

  • Methylsulfonyl groups, as in the target compound, are rare in the evidence but are known in medicinal chemistry to improve solubility and target binding .

Data Gaps

  • No direct pharmacological data (e.g., IC₅₀, MIC) for the target compound are available in the provided evidence.
  • Synthetic yields and scalability for methylsulfonyl-containing analogs are unreported.

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly its antibacterial and anti-inflammatory properties. This article provides an overview of the compound's synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound involves multiple steps, starting with the formation of the benzo[d]thiazole core through reactions involving 2-aminobenzenethiol and aldehydes or ketones under acidic conditions. The isoxazole ring is typically synthesized via a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkene.

Chemical Structure:

  • Molecular Formula: C₁₈H₁₃N₃O₄S₂
  • Molecular Weight: 399.4 g/mol

Antibacterial Activity

This compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that the compound demonstrates significant efficacy in inhibiting the growth of pathogenic bacteria, with minimum inhibitory concentration (MIC) values showing effectiveness comparable to standard antibiotics .

Table 1: Antibacterial Activity Profile

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anti-inflammatory Activity

The compound also displays notable anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC₅₀ values for COX inhibition indicate that this compound is a promising candidate for further development as an anti-inflammatory agent .

Table 2: COX Inhibition Data

CompoundIC₅₀ (µM)Selectivity Index
N-(6-(methylsulfonyl)...0.88>9.26
Celecoxib0.628.60

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The benzo[d]thiazole moiety may interact with active sites on enzymes, inhibiting their activity, while the isoxazole ring enhances binding to relevant biological targets .

Case Studies

  • Case Study on Antibacterial Efficacy:
    A study conducted by Pottorf et al. evaluated the antibacterial properties of several derivatives including this compound against resistant strains of bacteria. The results indicated significant antibacterial activity with MIC values lower than those of traditional antibiotics such as penicillin .
  • Case Study on Anti-inflammatory Response:
    In vivo studies assessed the anti-inflammatory effects of the compound in animal models of acute inflammation. Results demonstrated a reduction in paw swelling comparable to that observed with standard anti-inflammatory drugs such as aspirin, indicating its potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide, and what intermediates are critical?

Methodological Answer:

  • Key Steps :
    • Core Scaffold Assembly : Start with benzo[d]thiazole derivatives. Introduce the methylsulfonyl group at position 6 via sulfonation using chlorosulfonic acid or sulfur trioxide, followed by methylation with dimethyl sulfate .
    • Isoxazole Carboxamide Coupling : React 5-carboxyisoxazole with benzo[d]thiazol-2-amine derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or acetonitrile under reflux .
  • Critical Intermediates :
    • 6-(Methylsulfonyl)benzo[d]thiazol-2-amine : Ensure purity via column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Activated Isoxazole Intermediate : Pre-activate the carboxyl group using NHS esters or acyl chlorides to enhance coupling efficiency .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., methylsulfonyl at C6 of benzo[d]thiazole, carboxamide linkage). Compare chemical shifts with analogous compounds in and .
    • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for related thiazole-carboxamides in and .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ peak matching calculated mass).

Q. What solubility and stability profiles should be prioritized for in vitro assays?

Methodological Answer:

  • Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4). Use sonication or co-solvents (e.g., cyclodextrins) for hydrophobic compounds .
  • Stability :
    • pH Stability : Assess degradation in buffers (pH 3–9) via HPLC over 24–48 hours.
    • Thermal Stability : Monitor decomposition at 25°C and 37°C using TGA/DSC .

Advanced Research Questions

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor in inflammatory or oncogenic pathways?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition Screening : Use recombinant RIPK1 or other target kinases (). Measure IC50_{50} via ADP-Glo™ or fluorescence polarization assays .
    • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HT-29, MDA-MB-231) and primary immune cells. Correlate with necroptosis markers (e.g., phosphorylated MLKL) .
  • Structural Insights : Perform molecular docking to predict interactions (e.g., benzo[d]thiazole with RIPK1’s hydrophobic pocket, carboxamide hydrogen bonds with Asp156) .

Q. How to resolve contradictions in bioactivity data across different substituent analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis :
    • Systematic Substitution : Modify methylsulfonyl, isoxazole, or carboxamide groups (e.g., replace with sulfonamide or pyrazole). Compare inhibitory potency in and .
    • Computational Modeling : Use QSAR or free-energy perturbation (FEP) to quantify substituent effects on binding affinity .
  • Data Normalization : Control for assay variability (e.g., cell passage number, enzyme lot) using reference inhibitors (e.g., GSK’872 for RIPK1) .

Q. What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

  • Metabolic Hotspots :
    • Methylsulfonyl Group : Replace with trifluoromethylsulfonyl to reduce oxidative metabolism .
    • Isoxazole Ring : Introduce electron-withdrawing groups (e.g., fluorine) to block CYP450-mediated degradation .
  • Prodrug Design : Mask the carboxamide as an ester or amidine for enhanced oral bioavailability .

Q. How to address low yield in the final coupling step of the synthesis?

Methodological Answer:

  • Reaction Optimization :
    • Catalysis : Use DMAP or pyridine to accelerate acyl transfer .
    • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) with controlled water content (<0.1%).
    • Temperature Control : Perform reactions at 0–5°C to minimize side-product formation .

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